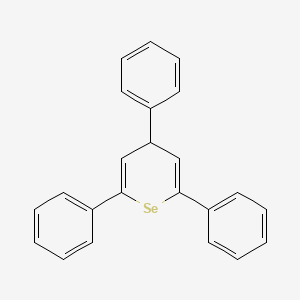

2,4,6-Triphenyl-4H-selenopyran

Description

Properties

CAS No. |

85017-65-8 |

|---|---|

Molecular Formula |

C23H18Se |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2,4,6-triphenyl-4H-selenopyran |

InChI |

InChI=1S/C23H18Se/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17,21H |

InChI Key |

MHQSUYHVJQHJAN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C=C([Se]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2C=C([Se]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyms |

2,4,6-triphenyl-4H-selenopyran |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Triphenyl 4h Selenopyran

Historical and Classical Synthetic Approaches to 4H-Selenopyrans

The synthesis of pyrans, thiopyrans, and selenopyrans can be broadly categorized based on the use of acyclic or cyclic precursors, which determines if a ring closure step is part of the synthesis. researchgate.netscispace.com Historically, the synthesis of 4H-selenopyrans has often relied on the cyclization of 1,5-dicarbonyl compounds with a selenium source. A prominent classical method involves the reaction of 1,5-diaryl-3,3-diphenylpentane-1,5-diones with a reagent mixture of aluminum selenide (B1212193), hydrochloric acid, and acetic acid to yield the corresponding 2,6-diaryl-4,4-diphenyl-4H-selenopyrans in satisfactory yields. rsc.org This approach establishes the core heterocyclic structure by forming two C-Se bonds.

Another foundational strategy involves the reduction of selenopyrylium (B14756774) salts. researchgate.net These aromatic, cationic heterocycles can be reduced to form the non-aromatic 4H-selenopyran ring system. Developments in the chemistry of thiopyrans, selenopyrans, and telluropyrans between 1983 and 1992 further refined these synthetic routes from both acyclic and cyclic precursors. researchgate.net

Targeted Synthesis of 2,4,6-Triphenyl-4H-selenopyran: Precursors and Reaction Pathways

The direct synthesis of this compound has been achieved through specific reaction pathways. A notable method involves the reaction of 2,4,6-triphenylselenopyrylium salts with triethylamine (B128534) in the presence of water. researchgate.net This reaction results in a simultaneous reduction to form this compound and oxidation to yield benzoylselenophenes. researchgate.netorcid.org

The precursor for this transformation, the 2,4,6-triphenylselenopyrylium salt, can itself be synthesized from acyclic precursors such as 1,3,5-triphenylpentane-1,5-dione derivatives, which are cyclized and dehydrated using a selenium-donating reagent.

Cyclization Reactions in Selenopyran Ring Formation

Cyclization reactions are fundamental to forming the selenopyran ring. A key strategy is the intramolecular cyclization of selenols. chim.itclockss.org For instance, selenopyran ring formation can be achieved via an in situ generated selenide that reacts directly with appropriate precursors. researchgate.netthieme-connect.com

One-pot syntheses often exploit a cascade of reactions, including cyclization. A method for creating tetrahydro-2H-selenopyran derivatives uses benzalacetones, elemental selenium, and sodium borohydride (B1222165). sioc-journal.cnsioc-journal.cn The proposed mechanism involves several steps, including a double Michael addition and an Aldol reaction, culminating in the ring closure. sioc-journal.cn While this produces a saturated ring, the underlying principle of cyclizing a linear precursor is central.

The synthesis of 2,6-diaryl-4,4-diphenyl-4H-selenopyrans from 1,5-diaryl-3,3-diphenylpentane-1,5-diones using an Al2Se3–HCl–AcOH reagent is a direct example of cyclization to form the 4H-selenopyran core. rsc.org A molybdenum(V)-mediated intramolecular dehydrogenative coupling reaction has also been developed as a highly efficient protocol for synthesizing various selenaheterocycles. researchgate.net

Multi-Component Reactions for Substituted Selenopyrans

Multi-component reactions (MCRs) provide an efficient pathway to complex heterocyclic structures in a single step, aligning with the principles of atom economy and operational simplicity. sioc-journal.cnorganic-chemistry.org Several MCRs have been developed for the synthesis of substituted selenopyrans.

A novel three-component reaction has been reported for the synthesis of polycyclic selenopyrans using substituted benzoyl chlorides, potassium selenocyanate, and vinyl malononitriles under ultrasound irradiation. researchgate.netingentaconnect.com This domino reaction proceeds through a vinylogous nucleophilic reaction, intramolecular selenocyclization, and tautomerization. researchgate.net Similarly, a one-pot method to synthesize tetrahydro-2H-selenopyran derivatives from benzalacetones, elemental selenium, and sodium borohydride demonstrates a multi-component approach to the selenopyran skeleton. sioc-journal.cnsioc-journal.cn These methods are powerful for generating molecular diversity and are particularly valuable for creating libraries of substituted selenopyrans. organic-chemistry.org

Optimization of Reaction Conditions and Yields in Selenopyran Synthesis

Optimizing reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of selenopyran products. For the one-pot synthesis of tetrahydro-2H-selenopyran derivatives from benzalacetone, elemental selenium, and sodium borohydride, a systematic study of reaction conditions was performed. The best results were achieved using a co-solvent of ethanol (B145695) and water (1:1 v/v) at room temperature for 12 hours, affording the product in 88% yield. sioc-journal.cn

The table below summarizes the optimization study for this reaction.

Table 1: Optimization of reaction conditions for the synthesis of tetrahydro-2H-selenopyran derivatives. Data sourced from sioc-journal.cn.

In another study focusing on the synthesis of selenopyrano[2,3-c]pyrazol-4(1H)-ones, the C–Se bond formation was optimized by using water as a green solvent at a mild temperature of 40 °C, which is a significant improvement over methods requiring high temperatures in solvents like DMF. thieme-connect.com

Green Chemistry Principles and Sustainable Approaches in Selenopyran Synthesis

Modern synthetic chemistry increasingly emphasizes the use of sustainable and environmentally benign methodologies. organic-chemistry.orgnih.gov In the context of selenopyran synthesis, this has led to the development of one-pot reactions, the use of greener solvents, and the avoidance of toxic reagents.

Several approaches exemplify these principles:

One-Pot Syntheses: The synthesis of tetrahydro-2H-selenopyran derivatives from benzalacetones, elemental selenium, and sodium borohydride is a one-pot reaction that simplifies procedures and reduces waste from isolating intermediates. sioc-journal.cnsioc-journal.cn

Green Solvents: Water and ethanol-water mixtures have been successfully used as solvents, replacing more hazardous organic solvents like DMF. researchgate.netthieme-connect.comsioc-journal.cn PEG 200 has also been employed as a sustainable solvent for the synthesis of alkynyl selenides. beilstein-journals.org

Milder Conditions: Reactions are being designed to run at room temperature or with only gentle heating, conserving energy. researchgate.netsioc-journal.cn Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions under mild conditions. researchgate.net

Safer Reagents: An eco-friendly method for synthesizing selenopyridines utilizes sodium hydrogen selenide (NaHSe), generated in situ, as a less toxic alternative to gaseous hydrogen selenide. nih.gov Using elemental selenium as a precursor is also a common strategy in green synthesis. sioc-journal.cnresearchgate.net

Catalyst-Free Reactions: Some modern methods achieve high yields without the need for transition-metal catalysts, which can be costly and toxic. researchgate.netsioc-journal.cnsioc-journal.cn

These sustainable strategies not only reduce the environmental impact of chemical synthesis but also often lead to simpler, more efficient, and cost-effective processes.

Stereochemical Control and Enantioselective Synthesis in Selenopyran Ring Formation

Achieving stereochemical control during the formation of the selenopyran ring is a sophisticated challenge in synthetic chemistry. While many syntheses result in racemic or diastereomeric mixtures, some methods have demonstrated notable selectivity.

In the one-pot synthesis of tetrahydro-2H-selenopyran derivatives, the product was found to have a stable chair conformation with the two phenyl groups at the 2,6-positions and the hydroxyl group at the 4-position all occupying equatorial positions, indicating a high degree of relative stereochemical control. sioc-journal.cn The reaction of 1,5-cyclooctadiene (B75094) with elemental selenium and an alcohol produces a single diastereomer of 2,6-dialkoxy-9-selenabicyclo[3.3.1]nonane. mdpi.com

For enantioselective synthesis, chiral catalysts are required. A gold(I)-catalyzed cascade reaction for the synthesis of selenium-containing indeno[1,2-b]chromene derivatives was studied for its enantioselective potential using gold(I) complexes with chiral ligands. acs.org Although this specific reaction does not produce a simple selenopyran, it demonstrates a viable strategy for achieving enantioselectivity in the synthesis of complex selenium heterocycles through asymmetric catalysis. acs.org These examples show that while challenging, controlling the stereochemistry of selenopyran ring formation is an active area of research with promising initial results.

Transformation of Selenopyrylium Salts to 4H-Selenopyrans

The conversion of selenopyrylium salts into their corresponding 4H-selenopyran derivatives represents a significant synthetic route. This transformation is particularly notable for the synthesis of this compound from 2,4,6-triphenylselenopyrylium salts. Research has shown that this conversion can be achieved through a disproportionation reaction, where the selenopyrylium salt undergoes simultaneous reduction to the 4H-selenopyran and oxidation.

A key study in this area demonstrated that the treatment of 2,4,6-triphenylselenopyrylium salts with a mixture of water and triethylamine induces this transformation. researchgate.net In this reaction, one portion of the selenopyrylium salt is reduced to form the stable this compound, while another portion is oxidized, leading to the formation of a benzoylselenophene derivative. researchgate.net This dual reactivity highlights the intricate electronic nature of the selenopyrylium ring system.

The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (from water) on the selenopyrylium ring, followed by a series of steps facilitated by the basic conditions provided by triethylamine, ultimately leading to the observed products. While the selenopyrylium salt is a planar, aromatic cationic species, the resulting this compound possesses a non-planar boat-like conformation at the heterocyclic ring.

The following table summarizes the key aspects of this transformation based on available research findings.

| Reactant | Reagents | Product(s) | Reaction Type | Ref. |

| 2,4,6-Triphenylselenopyrylium Salt | Water, Triethylamine | This compound, Benzoylselenophene derivative | Disproportionation (Reduction/Oxidation) | researchgate.net |

Table 1. Transformation of 2,4,6-Triphenylselenopyrylium Salt.

Further detailed research into the optimization of reaction conditions, such as temperature, solvent, and the specific counter-ion of the selenopyrylium salt, would be beneficial for enhancing the yield of this compound and minimizing the formation of the oxidation byproduct. The purification of the desired 4H-selenopyran from the reaction mixture typically involves chromatographic techniques.

Advanced Structural Characterization and Conformational Analysis

Detailed Spectroscopic Analysis for Structural Elucidation

A combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational spectroscopy is indispensable for the unambiguous characterization of 2,4,6-Triphenyl-4H-selenopyran.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for the structural analysis of this compound, offering detailed insights into its molecular framework. orcid.org

Proton (¹H), carbon-13 (¹³C), and selenium-77 (B1247304) (⁷⁷Se) NMR spectroscopy provide critical data on the chemical environment of each nucleus.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra exhibit characteristic signals for the phenyl and selenopyran rings. The chemical shifts of the protons and carbons in the phenyl groups are influenced by their position and the electronic effects of the selenopyran ring. Similarly, the signals for the 4H-selenopyran ring provide information about its conformation.

⁷⁷Se NMR: The ⁷⁷Se nucleus is a sensitive probe of its electronic surroundings. huji.ac.il The chemical shift of ⁷⁷Se in this compound is indicative of the oxidation state and coordination environment of the selenium atom. huji.ac.ilkiku.dk The large chemical shift range of ⁷⁷Se NMR makes it a powerful tool for distinguishing between different selenium-containing compounds. huji.ac.ilorganicchemistrydata.org Electron-donating or -withdrawing substituents on the phenyl rings can cause significant upfield or downfield shifts, respectively, in the ⁷⁷Se resonance, reflecting changes in the electron density at the selenium nucleus. kiku.dk

Table 1: Representative NMR Chemical Shift Data for this compound Analogs

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.76 | d | Aromatic |

| 8.33-8.27 | m | Aromatic | |

| ¹³C | 164.85 | s | Aromatic (quaternary) |

| 137.28 | s | Aromatic (quaternary) | |

| 130.89 | d | Aromatic (CH) | |

| 128.92 | d | Aromatic (CH) | |

| ⁷⁷Se | ~260-450 | s | Selenopyran Ring |

Note: This table is illustrative and based on data for analogous triaryl-substituted heterocyclic systems. nih.govmdpi.com Exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl rings and the selenopyran ring. sdsu.edumnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to carbon atoms, providing unambiguous assignments of the ¹H and ¹³C signals for the CH and CH₂ groups in the molecule. sdsu.eduyoutube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.comcolumbia.edu This is particularly useful for identifying the connectivity between the phenyl rings and the selenopyran core, as well as for assigning quaternary carbon signals. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique can be used to determine the relative stereochemistry of the substituents on the 4H-selenopyran ring and to study the conformation of the molecule in solution. ucsb.edu

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. nih.gov Cross-Polarization Magic-Angle Spinning (CPMAS) is a common technique used to enhance the signal of low-abundance nuclei like ⁷⁷Se. nih.govmdpi.com

Solid-state ⁷⁷Se NMR can reveal details about the local environment of the selenium atom in the crystal lattice, including the effects of molecular packing and intermolecular interactions. mdpi.com The chemical shift anisotropy (CSA) of the ⁷⁷Se nucleus, which is averaged out in solution-state NMR, can be measured in the solid state and provides information about the symmetry of the electronic environment around the selenium atom. nih.gov Variable contact time experiments in CPMAS can provide insights into the rigidity of the molecular framework. beilstein-journals.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique allows for the confirmation of the molecular formula by providing a highly accurate mass measurement. nih.gov

Fragmentation studies, often performed using techniques like collision-induced dissociation (CID), provide insights into the structure of the molecule. The fragmentation pattern can reveal characteristic losses of substituent groups and the cleavage of the selenopyran ring, further corroborating the proposed structure.

Table 2: Illustrative High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M]⁺ | C₂₉H₂₂Se | To be determined |

| [M-Ph]⁺ | C₂₃H₁₇Se | To be determined |

| [M-Se]⁺ | C₂₉H₂₂ | To be determined |

Note: This table presents hypothetical data for illustrative purposes. The exact m/z values would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Ring Vibration Modes

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.comscifiniti.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the selenopyran ring. The C=C stretching vibrations of the phenyl rings will also be prominent. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The C-Se stretching vibration of the selenopyran ring, which may be weak in the IR spectrum, can often be observed in the Raman spectrum. researchgate.net The ring breathing modes of the phenyl groups are also typically strong in the Raman spectrum. vliz.be

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2950-2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| C-Se Stretch | ~500-400 | Raman |

Note: These are general ranges, and the precise frequencies can be influenced by the specific molecular structure and intermolecular interactions.

X-ray Crystallographic Determination of Solid-State Structure

Comprehensive X-ray crystallographic data for this compound has not been reported in the reviewed scientific literature. The determination of its solid-state structure, including precise atomic coordinates and crystal parameters, awaits experimental investigation. Consequently, a detailed analysis based on direct experimental data for this specific compound cannot be provided. However, insights can be gleaned from the crystallographic studies of analogous compounds.

Without an experimentally determined crystal structure for this compound, a definitive analysis of its crystal packing and the specific nature of its intermolecular interactions (such as van der Waals forces, C-H···π interactions, or potential weak Se···H contacts) remains speculative.

Specific, experimentally verified bond lengths, bond angles, and torsion angles for the 4H-selenopyran ring of this compound are not available due to the absence of a published crystal structure.

While direct crystallographic data for this compound is unavailable, the conformational preferences of the 4H-chalcogenopyran ring system have been investigated in closely related analogues. Studies on sulfur-containing counterparts (thiopyrans) consistently reveal a preference for a non-planar ring conformation.

Specifically, the crystal structure of 4-Methyl-2,4,6-triphenyl-4H-thiopyran shows that the six-membered thiopyran ring adopts a flattened boat conformation. nih.gov In this arrangement, the sulfur atom and the opposing sp³-hybridized carbon atom (C4) are displaced from the plane formed by the other four sp²-hybridized carbon atoms of the ring. nih.gov This boat-like structure is a common feature for 4H-pyran, 4H-thiopyran, and is anticipated for 4H-selenopyran rings due to the tetrahedral geometry at the C4 position and the desire to minimize steric strain.

Based on these analogues, it is highly probable that the 4H-selenopyran ring in this compound also adopts a boat or a slightly flattened boat conformation in the crystalline state. The two phenyl groups at positions 2 and 6 would be attached to the planar portion of the boat, while the phenyl group at position 4 would occupy either an axial or equatorial position on the puckered C4 atom. In the related 4-Methyl-2,4,6-triphenyl-4H-thiopyran, the methyl group at C4 is axial, and the phenyl group is equatorial. nih.gov

Table 1: Conformation of 4H-Chalcogenopyran Rings in Analogous Compounds

| Compound Name | Heteroatom | Ring Conformation | Reference |

|---|---|---|---|

| 4-Methyl-2,4,6-triphenyl-4H-thiopyran | S | Flattened Boat | nih.gov |

| 4-Ethyl-3,5-dimethyl-2,4,6-triphenyl-4H-thiopyran | S | Shallow Boat | researchgate.net |

| 2,4,4,6-Tetraphenyl-4H-thiopyran | S | Boat | researchgate.net |

Bond Lengths, Bond Angles, and Torsion Angles within the Selenopyran Ring

Conformational Dynamics in Solution Phase

The study of conformational dynamics in solution provides insight into the flexibility of molecular structures and the energy barriers associated with different conformations.

A search of the scientific literature did not yield any specific variable temperature (VT) Nuclear Magnetic Resonance (NMR) studies for this compound. Such experiments are the primary method for investigating dynamic processes in solution.

For a molecule like this compound, which is expected to exist in a boat conformation, VT-NMR studies would be instrumental in probing the kinetics of the boat-to-boat ring inversion process. This conformational change would involve the flipping of the Se and C4 atoms, interconverting the axial and equatorial substituents at the C4 position. By monitoring the chemical shifts and signal shapes in the NMR spectrum over a range of temperatures, it would be possible to determine the coalescence temperature and subsequently calculate the free energy of activation (ΔG‡) for this ring inversion. This would provide quantitative data on the conformational flexibility of the selenopyran ring.

Reactivity and Mechanistic Investigations of 2,4,6 Triphenyl 4h Selenopyran

Reactivity of the Selenopyran Ring System

The selenopyran ring in 2,4,6-triphenyl-4H-selenopyran is a key determinant of its chemical reactivity. The presence of the selenium atom and the double bonds within the ring, along with the steric and electronic effects of the triphenyl substitution, govern its behavior in various chemical transformations.

For instance, the bromination and nitration of 2,4,4,6-tetraphenyl-4H-selenopyran, a closely related derivative, have been shown to occur at the 3 and 5 positions of the heterocyclic ring. rsc.org This suggests that the phenyl substituents can also be functionalized, although specific studies on the electrophilic substitution of the phenyl rings of this compound itself are not extensively detailed in the provided results. The general principles of electrophilic aromatic substitution suggest that the phenyl rings would be susceptible to reactions such as nitration, halogenation, and Friedel-Crafts reactions, with the position of substitution being influenced by the electronic nature of the selenopyran moiety. byjus.comlibretexts.orgsavemyexams.com

The selenium atom in the 4H-selenopyran ring is susceptible to oxidation. Oxidation of 2,4,6-triaryl-4H-selenopyrans with selenium dioxide can lead to ring contraction, yielding selenophene (B38918) derivatives. nih.govsemanticscholar.org This reaction highlights a significant pathway for the transformation of the six-membered heterocycle into a five-membered one. Another study indicates that the photochemical oxidation of 4H-selenopyrans in the presence of carbon tetrabromide leads to the formation of the corresponding heteroaromatic cation bromide through a free-radical chain mechanism. researchgate.net

In the presence of water and triethylamine (B128534), 2,4,6-triphenylselenopyrylium salts, which are the oxidized form of this compound, can undergo a disproportionation-like reaction. This process involves both oxidation to a benzoylselenophene and reduction back to the this compound. researchgate.netresearchgate.net

The reduction of the corresponding selenopyrylium (B14756774) salt is a common method to generate this compound. This highlights the reversible nature of the oxidation-reduction processes centered on the selenium heterocycle.

Isomerization is a key reaction for 4H-selenopyrans. A ¹H NMR study has been conducted on the isomerization of 2,4,6-triphenyl-4H-seleno(thio)pyrans, indicating that these compounds can undergo structural rearrangements. orcid.org Furthermore, UV illumination of 2,4,4,6-tetraaryl-4H-selenopyrans in solution can induce photoisomerization, leading to a ring contraction to form the corresponding five-membered ring isomers. mathnet.rursc.orgresearchgate.netmathnet.ru This process is thought to proceed through an open-ring intermediate. rsc.org

Oxidation and Reduction Pathways of the Selenium Heterocycle

Reactions Involving the 4H-Position and Derivatives

The methylene (B1212753) group at the 4-position of the 4H-selenopyran ring is a site of significant reactivity, allowing for a variety of chemical transformations.

The hydrogen atoms at the 4-position of the 4H-selenopyran ring are acidic and can be removed by a suitable base to form a carbanion. The stability of this resulting anion is a key factor in the subsequent reactions. While direct studies on proton abstraction of this compound are not explicitly detailed, the reactivity of the analogous 4-methyl-2,4,6-triphenyl-4H-thiopyran, which has a flattened boat conformation, suggests that the 4-position is sterically accessible. nih.gov The formation of an anion at this position would create a nucleophilic center, ready to react with various electrophiles.

Once the anion at the 4-position is formed, it can participate in a range of reactions, leading to the derivatization of the 4H-carbon center. These transformations can introduce new functional groups and alter the steric and electronic properties of the molecule. For example, the reaction with an alkyl halide could lead to the formation of a 4-alkyl-2,4,6-triphenyl-4H-selenopyran.

Furthermore, the 4H-selenopyran ring system can be influenced by the cytochrome P-450 dependent monooxygenase system, suggesting potential for metabolic transformations at various positions, including the 4H-carbon. lilab-ecust.cnfinechem-mirea.ruresearchgate.net

Proton Abstraction and Anion Formation at the 4H-Carbon

Mechanistic Studies of Observed Transformations

The reactivity of this compound and its derivatives is characterized by several key transformations, including oxidation, reduction, and photochemical reactions. Mechanistic studies of these processes provide insight into the electronic properties and stability of the selenopyran ring system.

Kinetic and thermodynamic data for the reactions of this compound are not extensively documented in the literature. However, studies on closely related compounds, such as 2,4,4,6-tetraaryl-4H-selenopyrans, offer valuable insights. For instance, the solid-state photocoloration exhibited by some of these compounds has been investigated through kinetic analysis. The bleaching process of the colored species is found to follow dispersive first-order kinetics, which is characteristic of reactions in a heterogeneous environment where the reactants have a distribution of reactivities. rsc.orgresearchgate.net This type of kinetic behavior suggests that the local environment of the molecules in the crystal lattice plays a significant role in the reaction rate.

The table below summarizes the kinetic model applied to the photocoloration of a related selenopyran derivative.

| Kinetic Model | Description | Applicability |

| Dispersive First-Order Kinetics | A model where the first-order rate constant is not a single value but has a distribution, often described by an exponential or Gaussian function. | Describes the thermal bleaching of photogenerated colored species of 2,4,4,6-tetraaryl-4H-selenopyrans in the solid state. rsc.orgresearchgate.net |

Further research is required to establish comprehensive kinetic and thermodynamic profiles for the various reaction pathways of this compound itself.

The transformations of this compound are rationalized through the postulation of several reactive intermediates.

A notable reaction involves the treatment of 2,4,6-triphenylselenopyrylium salts with water and triethylamine, which leads to a disproportionation reaction. This process yields both the reduced product, this compound, and an oxidized, ring-contracted product, benzoylselenophene. researchgate.netresearchgate.net This suggests a complex mechanism likely involving initial nucleophilic attack by hydroxide (B78521) or water on the selenopyrylium cation, followed by subsequent oxidation and reduction steps.

The oxidation of 2,4,6-triaryl-4H-selenopyrans with selenium dioxide has been reported to cause a ring contraction, affording the corresponding selenophene derivatives. nih.govsemanticscholar.org This transformation highlights the susceptibility of the selenopyran ring to oxidative rearrangement.

In the broader context of organoselenium chemistry, the formation of a three-membered seleniranium ion intermediate is a well-established mechanistic feature in the reaction of selenium electrophiles with alkenes. scribd.com While not directly studied for this compound, it is conceivable that reactions involving electrophilic attack on the double bonds of the phenyl substituents could proceed through such intermediates.

Photoisomerization reactions of related 2,4,4,6-tetraaryl-4H-selenopyrans have been proposed to occur via open-ring intermediates. rsc.org UV illumination of these compounds can lead to the formation of five-membered ring isomers, suggesting a cleavage of the selenopyran ring as a key mechanistic step.

The table below outlines some of the proposed intermediates in the reactions of selenopyrans and related compounds.

| Intermediate | Proposed in Reaction Type | Description |

| Seleniranium Ion | Electrophilic addition to alkenes | A three-membered ring containing a positively charged selenium atom. scribd.com |

| Open-Ring Species | Photoisomerization of 2,4,4,6-tetraaryl-4H-selenopyrans | A transient species formed by the cleavage of the C-Se bond in the selenopyran ring upon UV irradiation. rsc.org |

| Hydroxyselenopyran | Reaction of selenopyrylium salts with water/base | An initial adduct formed by nucleophilic attack of a hydroxide ion on the selenopyrylium cation, which can then undergo further transformations. researchgate.netresearchgate.net |

Detailed studies to isolate or spectroscopically observe these proposed intermediates for this compound are still needed to fully elucidate the reaction mechanisms.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Heteroatom-Directed Reactivity and Ligand Behavior of Selenium

The selenium heteroatom plays a crucial role in directing the reactivity of the this compound molecule. Its presence influences the geometry of the heterocyclic ring and is the primary site of many chemical transformations. rsc.org

The selenium atom in the 4H-selenopyran ring is susceptible to oxidation, as seen in the reaction with selenium dioxide which leads to ring contraction. nih.govsemanticscholar.org Conversely, the selenium atom in the corresponding selenopyrylium salt can be reduced to form the 4H-selenopyran. researchgate.netresearchgate.net This redox activity is a key aspect of the heteroatom-directed reactivity.

While the use of this compound as a ligand in coordination chemistry is not well-documented, the broader field of selenium chemistry includes numerous examples of organoselenium compounds serving as ligands for transition metals. The selenium atom, with its lone pairs of electrons, has the potential to coordinate to metal centers. The electronic properties of the selenium atom in the selenopyran ring, influenced by the surrounding phenyl groups, would be a determining factor in its coordination behavior. Further exploration in this area could reveal novel applications for this compound in the synthesis of new metal complexes with potentially interesting catalytic or material properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structuregatech.edu

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. ijarset.com Quantum chemical calculations are essential for modeling these characteristics with high accuracy. karazin.ua

Density Functional Theory (DFT) is a robust method for determining the optimal molecular geometries and ground state energies of chemical compounds. aphrc.orgarxiv.org While specific DFT studies focused exclusively on 2,4,6-Triphenyl-4H-selenopyran are not extensively documented in the literature, research on the closely related analogue, 2,4,4,6-tetraphenyl-4H-selenopyran, offers valuable insights. rsc.orgresearchgate.net

In a study of 2,4,4,6-tetraphenyl-4H-selenopyran, DFT calculations were performed to understand the geometry of the 4H-selenopyran ring. rsc.orgugr.es These calculations, along with X-ray structure determinations, elucidated the influence of the selenium heteroatom on the heterocyclic ring's geometry. rsc.org Such studies typically employ functionals like B3LYP and various basis sets to achieve a balance between computational cost and accuracy. aphrc.orgnih.gov The key geometric parameters obtained from these calculations include bond lengths and bond angles, which define the molecule's three-dimensional structure. The orientation of the phenyl rings relative to the selenopyran core is also a critical aspect determined by these calculations. aphrc.org

Table 1: Representative Data from DFT Calculations on a Selenopyran Analogue (Note: The following data is for the analogue 2,4,4,6-tetraphenyl-4H-selenopyran and is presented for illustrative purposes.)

| Parameter | Description | Calculated Value |

|---|---|---|

| C−Se−C Angle | The bond angle within the selenopyran ring. | 99.0 (2)° |

| Dihedral Angle | The angle between the planes of the benzene (B151609) rings attached to the selenium atom. | 79.1 (3)° |

This data is sourced from a study on a related compound and illustrates the type of information gained from DFT calculations. researchgate.net

Molecular Orbital (MO) theory describes the delocalized nature of electrons in a molecule. schrodinger.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity and electronic transitions. iqce.jp The energy difference between them, known as the HOMO-LUMO gap (Eg), is a key indicator of a molecule's kinetic stability and electronic excitability. schrodinger.com A smaller gap suggests higher reactivity and a greater ease of electronic excitation. ijarset.com

Computational methods, particularly DFT, are used to calculate the energies of these frontier orbitals. ijarset.comresearchgate.net For instance, calculations on various organic molecules show that the HOMO-LUMO gap can be determined using different functionals, such as B3LYP or PBEPBE, which may yield slightly different values. researchgate.net The analysis of the spatial distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). frontiersin.org In molecules like this compound, the HOMO is often localized on the electron-rich selenopyran ring and parts of the phenyl groups, while the LUMO may be distributed over the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data (Note: This table presents conceptual data to illustrate the outputs of MO analysis.)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 |

Fukui functions are another set of descriptors derived from DFT that are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. uni-muenchen.dewisc.edu This method provides a quantitative description of the Lewis-like chemical bonding structure and investigates deviations from this idealized picture, such as hyperconjugative interactions and electron delocalization. nih.govwisc.edu

Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions)

Prediction of Spectroscopic Parameters via Computational Methodsgatech.edu

Computational chemistry is widely used to predict and interpret spectroscopic data, providing a powerful complement to experimental measurements. arxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. bas.bg Theoretical calculations can predict 1H and 13C NMR chemical shifts (δ) with considerable accuracy. liverpool.ac.uk Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are standard for these predictions. modgraph.co.uk

Table 3: Representative Predicted 1H NMR Chemical Shifts (Note: These values are estimations based on typical ranges for similar structural motifs and are for illustrative purposes only.)

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Selenopyran Ring (vinylic H) | 5.5 - 6.5 |

| Selenopyran Ring (aliphatic H at C4) | 3.0 - 4.0 |

Computational methods can simulate vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies and their corresponding intensities. arxiv.org These calculations are typically performed as part of a geometry optimization procedure in DFT, which confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). nih.gov

The simulated spectrum for this compound would show characteristic vibrational modes. These include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the phenyl rings and the selenopyran double bonds, and various bending and deformation modes. The C-Se stretching vibrations would appear at lower frequencies, providing a signature for the selenopyran ring. Comparing the simulated spectrum with experimental data is a powerful method for structural verification.

Calculated NMR Chemical Shifts and Coupling Constants

Computational Studies of Reaction Mechanismsnih.gov

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound. These studies allow for the characterization of transient species and the mapping of reaction energy landscapes, which are often difficult to probe experimentally.

Transition State Characterization and Activation Barriers

The study of reaction mechanisms at a molecular level involves the identification and characterization of transition states—the highest energy points along a reaction coordinate. For reactions involving selenopyrans, such as their oxidation or rearrangement, computational methods like Density Functional Theory (DFT) are employed to model these transient structures.

For instance, in the oxidation of 4H-selenopyrans, which can lead to ring contraction products like selenophenes, the reaction proceeds through specific transition states. nih.govsemanticscholar.org Quantum-chemical studies on related chalcogenopyrans have investigated the mobility of hydride ions, a key process in their reactions. orcid.orgacs.org These calculations help determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. The characterization of the transition state's geometry, vibrational frequencies (where one imaginary frequency corresponds to the reaction coordinate), and energy provides a complete picture of the kinetic feasibility of a proposed reaction step. While specific activation barriers for reactions of this compound are not extensively documented in the available literature, data from analogous systems provide valuable estimates.

Table 1: Illustrative Data for Transition State Analysis in Chalcogenopyran Reactions (Note: This table is illustrative, based on general findings for chalcogenopyrans, as specific data for this compound is limited in the provided sources.)

| Reaction Type | Proposed Intermediate/Transition State | Computational Method | Key Findings |

|---|---|---|---|

| Oxidation | Selenoxide intermediate | DFT | Postulated intermediate in the oxidation pathway leading to ring opening or contraction. nih.gov |

| Hydride Transfer | Hydride-chalcogenopyrylium complex | Quantum-chemical | Calculation of "hydride" mobility and its role in reduction reactions. orcid.orgacs.org |

| Photoisomerization | Open-ring biradical species | Quantum-chemical | Proposed intermediate in the photochemical rearrangement to five-membered rings. researchgate.netrsc.org |

Reaction Pathway Mapping and Energy Profiles

Mapping a reaction pathway involves tracing the change in the potential energy of the system as it transforms from reactants to products. This creates a potential energy surface (PES), where reactants and products occupy energy minima, and transition states are located at saddle points.

For this compound, a key reaction is its formation from the corresponding 2,4,6-triphenylselenopyrylium salt via reduction. researchgate.net Conversely, oxidation reactions of 4H-selenopyrans can lead to ring contraction, yielding selenophenes. nih.govsemanticscholar.org Computational studies can map the energy profile of such a transformation, calculating the relative energies of the reactant (4H-selenopyran), any intermediates, the transition state, and the final product (selenophene). This energy profile clarifies whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and provides the kinetic barrier. For example, the UV illumination of 2,4,4,6-tetraaryl-4H-selenopyrans, close analogs, leads to five-membered ring isomers, likely through open-ring intermediates, a pathway that can be modeled computationally to understand the energetics of each step. rsc.org

Stability and Aromaticity Considerations of the Selenopyran Ring Systemnih.govrsc.org

The stability and electronic structure of the 4H-selenopyran ring are of fundamental interest. The presence of a heavy chalcogen atom like selenium and the non-planar, non-aromatic nature of the 4H-heterocycle define its chemical behavior.

The geometry of the 4H-selenopyran ring has been investigated using X-ray crystallography and DFT calculations for the closely related 2,4,4,6-tetraphenyl-4H-selenopyran. minia.edu.eg These studies confirm that the 4H-selenopyran ring adopts a boat conformation. minia.edu.eg This non-planar structure is a direct consequence of the sp³-hybridized carbon atom at the 4-position, which puckers the ring.

Table 2: Selected Geometric Parameters of the 4H-Selenopyran Ring in a Tetraphenyl-Substituted Analog (Data derived from DFT calculations on 2,4,4,6-tetraphenyl-4H-selenopyran) minia.edu.eg

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | Se-C2 | ~1.88 Å |

| Bond Length | C2=C3 | ~1.35 Å |

| Bond Length | C3-C4 | ~1.52 Å |

| Bond Angle | C6-Se-C2 | ~100° |

| Bond Angle | Se-C2=C3 | ~124° |

| Bond Angle | C3-C4-C5 | ~112° |

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). iitk.ac.inmasterorganicchemistry.comrnlkwc.ac.inlibretexts.org The 4H-selenopyran ring system does not meet these criteria.

Cyclic & Conjugated System: While the ring is cyclic, the sp³-hybridized C4 atom interrupts the continuous conjugation of p-orbitals around the ring.

Planarity: The boat conformation means the ring is not planar. minia.edu.eg

Hückel's Rule: The π-system is limited to the Se-C2=C3-C4=C5-Se portion, but the sp³ carbon breaks the cyclic delocalization required for aromaticity. The system contains 4 π-electrons within the conjugated diene fragment, which does not fit the 4n+2 rule for aromaticity.

Therefore, this compound is a non-aromatic heterocyclic compound. Its reactivity is more characteristic of a cyclic diene containing a selenoether moiety. However, the corresponding cation, the 2,4,6-triphenylselenopyrylium ion, is aromatic. This cation is planar and possesses a continuous cycle of overlapping p-orbitals with 6 π-electrons (n=1), fulfilling Hückel's rule and exhibiting the associated aromatic stability. researchgate.net The conversion between the non-aromatic 4H-selenopyran and the aromatic selenopyrylium (B14756774) cation is a central feature of its chemistry.

Advanced Applications and Role in Synthetic Methodologies

2,4,6-Triphenyl-4H-selenopyran as a Synthetic Building Block

The reactivity of the this compound scaffold makes it an excellent starting point for the synthesis of other complex molecules. Its ability to undergo various transformations allows chemists to introduce diverse functionalities and construct intricate molecular architectures.

Precursor for Other Selenium Heterocycles (e.g., Selenophenes)

One of the most significant applications of this compound is its role as a precursor in the synthesis of other selenium-containing heterocycles, most notably selenophenes. Selenophenes are an important class of compounds with applications in pharmaceuticals and light-emitting materials. nih.govnih.gov The transformation of 4H-selenopyrans into selenophenes often involves an oxidative ring contraction. For instance, the oxidation of 2,4,6-triaryl-4H-selenopyrans with selenium dioxide can lead to the formation of the corresponding selenophene (B38918) derivatives. semanticscholar.orgnih.gov This reaction provides a direct pathway to functionalized selenophenes, which are otherwise challenging to synthesize.

A novel reaction involving 2,4,6-triphenylselenopyrylium salts, which can be derived from the corresponding 4H-selenopyran, demonstrates a simultaneous oxidation and reduction process. In the presence of water and triethylamine (B128534), these salts can yield benzoylselenophenes through oxidation, alongside the formation of this compound via reduction. orcid.orgresearchgate.netresearchgate.net This dual reactivity highlights the versatility of the selenopyran system in generating diverse heterocyclic products.

Furthermore, photoisomerization of tetraaryl-4H-selenopyrans can induce a heterocyclic ring contraction, leading to the formation of five-membered ring isomers, which are derivatives of selenophene. rsc.org This photochemical approach offers an alternative and potentially milder method for accessing these valuable heterocycles.

Reagent in Diverse Organic Transformations

Beyond its use as a precursor, this compound and its derivatives can act as reagents in various organic transformations. The selenium atom in the ring can influence the reactivity of the molecule, enabling specific chemical reactions. For example, the oxidation of 2,4,6-triaryl-4H-selenopyrans with selenium dioxide not only leads to ring contraction but also serves as a method for introducing specific functionalities. orcid.org

The study of reactions involving related 4H-selenopyrans, such as ionic hydrogenation, demonstrates the ability of this heterocyclic system to participate in reduction reactions, further expanding its synthetic utility. orcid.org The reactivity of the 4H-selenopyran ring can be finely tuned by the substituents on the phenyl groups, allowing for a degree of control over the outcome of the transformations.

Role as a Ligand in Coordination Chemistry

The presence of the selenium atom with its lone pairs of electrons makes this compound and related selenium heterocycles potential ligands in coordination chemistry. nih.govugr.es While the direct coordination chemistry of this compound itself is a developing area of research, the broader class of organoselenium compounds has been shown to form stable complexes with various transition metals.

The coordination of selenium-containing ligands can influence the catalytic activity and electronic properties of the resulting metal complexes. The ability of the selenium atom to act as a soft donor makes it particularly suitable for binding to soft metal centers. This interaction can be exploited in the design of novel catalysts for a range of organic reactions. The modular nature of synthesizing related P,N-ligands, for example, allows for the fine-tuning of steric and electronic properties, which is a key principle in designing effective ligands for transition metal catalysis. beilstein-journals.org

Precursor in Advanced Materials Research

The unique photophysical and electronic properties of selenium-containing compounds have led to their investigation in the field of advanced materials. This compound serves as a valuable precursor in this domain, offering a scaffold for the construction of functional materials.

Monomer or Building Block for Polymers and Other Materials

The potential for this compound and its derivatives to act as monomers or building blocks for polymers and other advanced materials is an area of growing interest. nih.gov The introduction of a heavy atom like selenium into a polymer backbone can significantly alter its properties, such as its refractive index, conductivity, and nonlinear optical response.

Synthesis and Characterization of Derivatives and Analogues

Modification of Phenyl Substituents: Electronic and Steric Effects

The synthesis of 2,4,6-triaryl-4H-selenopyrans allows for the introduction of various substituents on the phenyl rings, enabling a study of electronic and steric effects on the properties of the selenopyran system. While much of the detailed research has been conducted on analogous 4H-pyran and 4H-thiopyran systems, the principles are transferable. For instance, the synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium salts, precursors to the corresponding 4H-pyrans, has been achieved through a one-pot reaction of para-substituted benzaldehydes and para-substituted acetophenones. unlv.edu This methodology suggests that a similar approach could be used to generate a library of 2,4,6-diaryl- and 4-aryl-substituted 4H-selenopyrans.

The introduction of electron-donating or electron-withdrawing groups on the phenyl rings is expected to significantly influence the electronic distribution within the selenopyran heterocycle. For example, in the analogous 2,4,4,6-tetraphenyl-4H-thiopyran series, derivatives with bromo, cyano, methoxy, and carbonyl functionalities on the 2- and 6-phenyl groups have been synthesized to study the influence of these substituents on the material's photochemical properties. researchgate.net Similar modifications on the 2,4,6-triphenyl-4H-selenopyran scaffold would modulate its redox potential and reactivity in electrophilic or nucleophilic substitution reactions.

Ionic hydrogenation has been applied to various aryl-substituted 4H-selenopyrans, indicating that the electronic nature of the aryl groups can influence the course and efficiency of such reduction reactions. orcid.orglookchem.com

Table 1: Examples of Phenyl-Substituted Analogues and Their Synthetic Precursors This table is illustrative of synthetic strategies for analogous systems that can be applied to this compound.

| Heterocycle Type | Phenyl Substituent (Position) | Precursor 1 | Precursor 2 | Condensing Agent | Reference |

| Pyrylium Salt | 4-Methoxy (on 2,4,6-phenyls) | 4-Methoxybenzaldehyde | 4'-Methoxyacetophenone | Tosic Acid | unlv.edu |

| 4H-Thiopyran | 4-Bromo (on 2,6-phenyls) | 4-Bromoacetophenone | Benzaldehyde derivative | Not specified | researchgate.net |

| 4H-Thiopyran | 4-Methoxy (on 2,6-phenyls) | 4-Methoxyacetophenone | Benzaldehyde derivative | Not specified | researchgate.net |

Derivatization at the 4H-Position of the Selenopyran Ring

The 4H-position of the selenopyran ring, being a methylene (B1212753) group, presents a site for functionalization. While direct derivatization of the 4H-position of this compound is not extensively detailed, studies on closely related structures provide insight into potential reactions. The synthesis of 2,4,4,6-tetra-substituted pyran, thiopyran, and selenopyran derivatives demonstrates that the 4-position can accommodate two distinct substituents. rsc.orgresearchgate.net

For example, 2,6-diaryl-4,4-diphenyl-4H-selenopyrans are synthesized from 1,5-diaryl-3,3-diphenylpentane-1,5-diones, indicating that the substituents at the 4-position are incorporated from the diketone precursor. rsc.org This synthetic approach suggests that a variety of groups can be introduced at the C4-position by choosing an appropriately substituted 1,5-dicarbonyl compound.

Furthermore, reactions involving the 4H-selenopyran ring can lead to changes at this position. Ionic hydrogenation of aryl-substituted 4H-selenopyrans, for instance, involves the addition of a hydride to the heterocyclic ring, affecting the C4-position as the molecule is reduced. lookchem.com

Systematic Variations of the Selenopyran Core

Systematic variation of the selenopyran core involves replacing the selenium atom with other heteroatoms or altering the ring structure itself. These modifications create analogues that help to elucidate the role of the selenium atom and the heterocyclic framework in the molecule's properties.

Heteroatom Variation: The most common variations involve replacing selenium with sulfur or oxygen to form the corresponding 2,4,6-triphenyl-4H-thiopyran and 2,4,6-triphenyl-4H-pyran. The synthesis and reactivity of these analogues are often studied in parallel. For example, 2,4,6-triphenylpyrylium (B3243816) salts can serve as precursors not only for pyrans but also for thiopyrans and selenopyrans through reaction with appropriate nucleophiles (e.g., Na₂S, NaHSe). The photochemical behaviors of 4H-pyrans, 4H-thiopyrans, and 4H-selenopyrans have been compared, revealing differences in their photochromic properties and isomerization pathways. rsc.orgresearchgate.net

Ring Structure Modification: Transformations of the selenopyran ring itself lead to different heterocyclic systems. For instance, under specific conditions, 2,4,6-triphenylselenopyrylium salts, the oxidized precursors to 4H-selenopyrans, can undergo a novel reaction involving both oxidation and reduction in the presence of water and triethylamine (B128534). researchgate.netresearchgate.net This reaction yields not only the reduced this compound but also an oxidized and rearranged product, benzoylselenophene. researchgate.netresearchgate.net

The photoisomerization of 2,4,4,6-tetraaryl-4H-selenopyrans can lead to a heterocyclic ring contraction, yielding five-membered ring isomers. rsc.orgresearchgate.net This suggests that the this compound core can be photochemically rearranged into different structural motifs.

Table 2: Examples of Systematic Variations of the Selenopyran Core

| Variation Type | Starting Material | Reagent/Condition | Resulting Core Structure | Reference |

| Heteroatom Exchange | 2,4,6-Triphenylpyrylium Salt | NaHSe / Na₂S | Selenopyran / Thiopyran | scribd.com |

| Ring Transformation | 2,4,6-Triphenylselenopyrylium Salt | H₂O, Triethylamine | Benzoylselenophene | researchgate.netresearchgate.net |

| Photo-induced Ring Contraction | 2,4,4,6-Tetraaryl-4H-selenopyran | UV illumination | 2-Selenabicyclo[3.1.0]hexene analogue | researchgate.netrsc.org |

Structure-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their reactivity is a key area of investigation. Modifications to the phenyl substituents and the selenopyran core directly impact the molecule's chemical behavior.

Influence of Phenyl Substituents: The electronic nature of substituents on the 2-, 4-, and 6-phenyl rings influences the reactivity of the selenopyran system. In analogous thiopyrans, the presence of substituents on the heterocyclic ring itself (at positions 3 and 5) was found to quench the photochromic activity observed in the unsubstituted parent compound. researchgate.net This suggests that steric bulk or electronic perturbations near the heteroatom can significantly alter the photochemical reaction pathways. The oxidation of 2,4,6-triaryl-4H-selenopyrans with selenium dioxide is another reaction where the nature of the aryl groups would be expected to play a significant role. orcid.org

Influence of the Heterocyclic Core: The selenium atom itself is crucial to the observed reactivity. The oxidation of 2,4,6-triaryl-4H-seleno(thio)pyrans highlights the reactivity of the chalcogen-containing ring. orcid.org Furthermore, the geometry of the 4H-selenopyran ring, which is influenced by the selenium heteroatom and the substituents, is a key determinant of its properties. X-ray structure determinations and DFT calculations on substituted 2,4,4,6-tetraphenyl-4H-selenopyrans have been used to understand this influence. rsc.org

The photoisomerization of tetra-aryl-4H-selenopyrans into five-membered rings upon UV illumination in solution contrasts with the solid-state photocoloration, demonstrating a clear relationship between the molecular structure, its physical state, and its photochemical reactivity. rsc.orgrsc.org This reactivity pattern is distinct from some of its pyran and thiopyran analogues, which can yield different photoproducts. researchgate.net

Future Research Directions and Open Questions

Unexplored Synthetic Routes to Substituted Selenopyrans

The development of novel and efficient synthetic methodologies is paramount for expanding the chemical space and potential applications of substituted 4H-selenopyrans. While classical methods exist, future research could focus on several promising, yet underexplored, areas:

Catalytic Approaches: The use of transition-metal catalysis for the synthesis of selenium heterocycles is an emerging field. researchgate.net Future work could explore metal-catalyzed (e.g., palladium, copper, gold) cross-coupling reactions to introduce a variety of substituents onto the selenopyran ring with high chemo- and regioselectivity. Gold-catalyzed cyclization reactions, for instance, have shown promise in the synthesis of other selenium-containing heterocycles and could potentially be adapted for selenopyrans. researchgate.net

Atom-Economical Syntheses: Many current syntheses of selenopyrans involve multi-step procedures with the generation of stoichiometric byproducts. Future efforts should be directed towards developing more atom-economical one-pot or tandem reactions. sioc-journal.cn For example, multicomponent reactions, which allow the formation of several bonds in a single operation, represent a powerful and environmentally friendly strategy for the synthesis of highly functionalized pyrans and could be extended to their selenium analogues. tandfonline.comnih.gov

Biocatalytic Synthesis: The application of enzymes in the synthesis of organoselenium compounds is a nascent but rapidly growing area. nih.gov Research into the use of nucleoside phosphorylases for the synthesis of selenated nucleosides has demonstrated the potential of biocatalysis. nih.gov Exploring the possibility of using engineered enzymes for the stereoselective synthesis of chiral substituted selenopyrans would be a significant advancement.

Visible-Light-Mediated Syntheses: Photocatalysis using visible light has emerged as a powerful green chemistry tool. researchgate.net The development of visible-light-induced methods for the synthesis of selenophenes and other selenium heterocycles suggests that similar strategies could be applied to the construction of the selenopyran ring, offering a mild and sustainable alternative to traditional methods. rsc.org

A summary of potential unexplored synthetic routes is presented in Table 1.

Table 1: Potential Unexplored Synthetic Routes for Substituted Selenopyrans

| Synthetic Approach | Potential Advantages | Key Research Question |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Can catalysts like palladium, copper, or gold be effectively used for the direct C-H functionalization of the 2,4,6-triphenyl-4H-selenopyran core? |

| Atom-Economical Reactions | Reduced waste, lower cost, and increased efficiency. | Is it possible to design a one-pot, multicomponent reaction for the synthesis of diverse substituted 2,4,6-triphenyl-4H-selenopyrans from simple precursors? |

| Biocatalysis | High stereoselectivity and environmentally benign conditions. | Can enzymes be identified or engineered to catalyze the formation of the 4H-selenopyran ring, potentially leading to enantiopure products? |

| Visible-Light Photocatalysis | Mild reaction conditions, use of a renewable energy source. | Can visible-light photocatalysis be utilized to construct the this compound skeleton or to introduce substituents under green conditions? |

Novel Reactivity Patterns and Mechanistic Insights for the Selenopyran System

A deeper understanding of the reactivity of the 4H-selenopyran ring is crucial for its application in organic synthesis and materials science. While some reactions have been documented, many aspects of its chemical behavior remain to be explored.

Cycloaddition Reactions: The dienyl system within the 4H-selenopyran ring suggests potential for participation in cycloaddition reactions. While thia-Diels-Alder reactions of related thioketones have been studied, the analogous reactivity of selenoketones derived from or leading to selenopyrans is an open area of investigation. uzh.ch Exploring the [4+2] cycloaddition (Diels-Alder) reactivity of the selenopyran itself, or its derivatives, could lead to the synthesis of complex polycyclic selenium-containing compounds.

Ring-Opening and Ring-Contraction Reactions: Photoisomerization of 2,4,4,6-tetraaryl-4H-selenopyrans to five-membered ring isomers has been observed, suggesting a propensity for ring contraction under photochemical conditions. researchgate.netscispace.commathnet.ru Further investigation into the scope and mechanism of such rearrangements, as well as exploring other stimuli (e.g., thermal, chemical) for inducing ring-opening or contraction, could unveil novel synthetic transformations. scispace.com Oxidation of 4H-selenopyrans can also lead to ring contraction, forming selenophenes. researchgate.net

Reactions with Nucleophiles and Electrophiles: The reaction of related selenopyrylium (B14756774) salts with nucleophiles is known, often leading to the formation of stable 4H-selenopyrans. researchgate.net A systematic study of the reaction of this compound with a wide range of nucleophiles and electrophiles would provide valuable information about its stability and reactivity, potentially leading to new functionalization strategies.

Mechanistic Studies: Detailed mechanistic investigations, combining experimental techniques with computational modeling, are needed to fully understand the reaction pathways of selenopyrans. For example, understanding the nature of intermediates in reactions, such as the potential formation of selenopyrylium ions or radical species, is crucial for controlling reaction outcomes. beilstein-journals.orgresearchgate.net

Key research questions regarding the reactivity of the selenopyran system are outlined in Table 2.

Table 2: Novel Reactivity Patterns and Mechanistic Questions for the Selenopyran System

| Reactivity Pattern | Key Research Question | Potential Outcome |

| Cycloaddition Reactions | Does this compound participate in Diels-Alder or other cycloaddition reactions, and what is the stereochemical outcome? | Access to novel, complex polycyclic selenium-containing architectures. |

| Ring-Opening/Contraction | What are the precise mechanisms of photochemical and oxidative ring contractions, and can other methods for ring manipulation be developed? | Development of new synthetic routes to other selenium heterocycles, such as functionalized selenophenes. |

| Reactions with Nucleophiles/Electrophiles | How does the substitution pattern on the phenyl rings influence the reactivity of the selenopyran core towards nucleophiles and electrophiles? | A predictive understanding of reactivity, enabling targeted functionalization. |

| Mechanistic Elucidation | What are the key intermediates and transition states in the known and newly discovered reactions of this compound? | Rational design of new reactions and optimization of existing ones. |

Integration with Emerging Green Chemistry Technologies

The principles of green chemistry are increasingly guiding synthetic efforts, and their application to organoselenium chemistry is an area of growing importance. vapourtec.comnih.govresearchgate.netresearchgate.netingentaconnect.com Future research on this compound should actively incorporate these principles.

Use of Greener Solvents: Many syntheses of organoselenium compounds rely on conventional, often hazardous, organic solvents. Exploring the use of greener alternatives such as water, ionic liquids, or deep eutectic solvents for the synthesis and reactions of this compound is a key research direction. tandfonline.comresearchgate.net

Catalyst Recycling: For catalytic syntheses of substituted selenopyrans, the development of protocols that allow for the easy recovery and reuse of the catalyst is crucial for improving the sustainability of the process. d-nb.info

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. researchgate.net Adapting the synthesis of this compound and its derivatives to flow conditions could lead to more efficient and sustainable production methods.

Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reactions and improve yields in the synthesis of various heterocyclic compounds, including some organoselenium derivatives. vapourtec.comresearchgate.net Investigating the application of these technologies to the synthesis of this compound could lead to more energy-efficient processes.

Table 3 summarizes the potential for integrating green chemistry technologies with the chemistry of this compound.

Table 3: Integration of this compound Chemistry with Green Technologies

| Green Technology | Potential Application | Expected Benefit |

| Greener Solvents | Synthesis and reactions of the selenopyran in water, ionic liquids, or deep eutectic solvents. | Reduced environmental impact and improved safety. |

| Catalyst Recycling | Use of heterogeneous or phase-separable catalysts for the synthesis of substituted selenopyrans. | Lower cost, reduced metal contamination of products, and improved sustainability. |

| Flow Chemistry | Continuous synthesis of this compound and its derivatives. | Enhanced safety, better reproducibility, and potential for automated synthesis. |

| Alternative Energy | Microwave- or ultrasound-assisted synthesis. | Faster reaction times, higher yields, and reduced energy consumption. |

Computational Predictions Guiding Experimental Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental research. nih.govnih.govrsc.org

Structural and Electronic Properties: DFT calculations can provide detailed insights into the geometry and electronic structure of this compound and its derivatives. rsc.orgrsc.org Such studies can predict bond lengths, bond angles, and the conformation of the selenopyran ring, which has been shown to adopt a flattened boat conformation. rsc.orgnih.gov These predictions can be correlated with experimental data from X-ray crystallography. rsc.orgrsc.org

Reactivity Prediction: Computational models can be used to predict the reactivity of the selenopyran ring towards different reagents. nih.gov For example, calculations of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can identify the most likely sites for nucleophilic and electrophilic attack. This information can guide the design of new reactions and help to explain observed regioselectivity.

Mechanistic Investigations: DFT calculations are invaluable for elucidating reaction mechanisms by mapping out potential energy surfaces, locating transition states, and calculating activation barriers. acs.orgresearchgate.net This can help to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions. uzh.ch

Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra. nih.gov Comparing these predictions with experimental spectra can aid in the structural characterization of new compounds and provide a deeper understanding of their electronic properties.

The role of computational predictions in advancing the chemistry of this compound is highlighted in Table 4.

Table 4: The Role of Computational Predictions in Selenopyran Chemistry

| Computational Method | Application | Guiding Principle for Experiments |

| DFT Geometry Optimization | Prediction of the three-dimensional structure of this compound and its derivatives. | Provides a basis for understanding structure-property relationships and for comparison with experimental data. |

| Frontier Molecular Orbital (FMO) Analysis | Identification of the most reactive sites for electrophilic and nucleophilic attack. | Guides the choice of reagents and predicts the regioselectivity of reactions. |

| Transition State Searching | Elucidation of reaction mechanisms and calculation of activation energies. | Helps to understand how reactions proceed and to design conditions that favor desired outcomes. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and other electronic properties. | Aids in the interpretation of experimental spectra and in the design of molecules with specific photophysical properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4,6-Triphenyl-4H-selenopyran?

- Methodological Answer : The compound is synthesized via cyclization of 1,5-diketones using an AlSe–HCl–AcOH reagent. For example, 1,5-diarylpentane-1,5-diones react with this reagent to yield 2,6-diaryl-4H-selenopyrans. Optimization of reaction conditions (e.g., stoichiometry, temperature) is critical to achieve yields >60% .

- Key Data :

| Reagent System | Yield Range | Key Byproducts |

|---|---|---|

| AlSe–HCl–AcOH | 60–75% | Spiroheterocycles (minor) |

Q. How is this compound characterized structurally?

- Methodological Answer : Techniques include single-crystal X-ray diffraction for confirming ring geometry (e.g., boat conformation), Se NMR for selenium environment analysis, and UV-Vis spectroscopy to monitor photochromic behavior. X-ray data reveal bond lengths (C–Se ≈ 1.93 Å) and dihedral angles critical for stability .

Q. What are the common halogenation reactions of this compound?

- Methodological Answer : Bromination with Br yields 2,4,6-triphenylselenopyrylium tribromide, confirmed via H NMR and mass spectrometry. Chlorination under similar conditions produces dichloro derivatives. Reaction selectivity depends on steric hindrance from phenyl groups .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in halogenation reactions?

- Methodological Answer : Competing pathways arise from substituent effects. For example, this compound forms tribromide salts due to steric protection of the 4-position, whereas less hindered analogs undergo ring-opening. Kinetic studies (e.g., time-resolved spectroscopy) and DFT calculations explain regioselectivity .

- Contradiction Analysis : reports tribromide formation, while analogous thiopyrans () show different reactivity. This highlights selenium’s unique electronic contributions.

Q. What computational methods are used to predict photochromic behavior in 4H-selenopyrans?

- Methodological Answer : Time-dependent DFT (TD-DFT) models correlate excited-state transitions with UV-Vis spectra (e.g., λ ≈ 450 nm for ring-closed forms). Frontier molecular orbital analysis reveals charge transfer between phenyl rings and selenium .

Q. How can structural contradictions in crystallographic data be resolved?

- Methodological Answer : Discrepancies in bond angles (e.g., C–Se–C vs. C–S–C in thiopyrans) are addressed via Hirshfeld surface analysis and lattice energy calculations. For example, selenium’s larger atomic radius induces distinct packing motifs compared to sulfur analogs .

Q. What strategies optimize selectivity in electrophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.